

Application Note: A Scalable Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid

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Compound of Interest

Compound Name: 5-Methyl-2-phenyloxazole-4-carboxylic acid

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Abstract

This application note details a robust and scalable two-step synthesis for **5-Methyl-2-phenyloxazole-4-carboxylic acid**, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the condensation of benzamide and ethyl 2-chloroacetoacetate to yield ethyl 5-methyl-2-phenyloxazole-4-carboxylate, which is subsequently hydrolyzed to the target carboxylic acid. This method offers high yields and purity, making it suitable for laboratory and pilot-scale production. The protocols provided herein are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific scaffold of **5-Methyl-2-phenyloxazole-4-carboxylic acid** serves as a key intermediate for the synthesis of more complex bioactive molecules. The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships in drug discovery programs.[4] The presented synthesis route is designed for efficiency and scalability, addressing the need for reliable production of this important intermediate.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for the Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (Step 1)

Reagent	Molecular Weight (g/mol)	Moles	Equivalents	Amount
Benzamide	121.14	1.0	1.0	121.14 g
Ethyl 2-chloroacetoacetate	164.59	1.1	1.1	181.05 g
Phosphorus oxychloride	153.33	1.5	1.5	137.5 mL
Dioxane	-	-	-	1 L
Reaction Temperature	-	-	-	Reflux (approx. 101 °C)
Reaction Time	-	-	-	4 hours
Product Yield (crude)	231.25	-	-	~200 g (approx. 86%)

Table 2: Reagent Quantities and Reaction Conditions for the Hydrolysis to 5-Methyl-2-phenyloxazole-4-carboxylic acid (Step 2)

Reagent	Molecular Weight (g/mol)	Moles	Equivalents	Amount
Ethyl 5-methyl-2-phenyloxazole-4-carboxylate	231.25	0.86	1.0	200 g
Sodium hydroxide	40.00	2.6	3.0	104 g
Ethanol	-	-	-	800 mL
Water	-	-	-	800 mL
Concentrated HCl (37%)	-	-	-	to pH 2-3
Reaction Temperature	-	-	-	Reflux (approx. 80 °C)
Reaction Time	-	-	-	3 hours
Product Yield (purified)	203.19	-	-	~155 g (approx. 88%)

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

- Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add benzamide (121.14 g, 1.0 mol) and dioxane (1 L).
- Reagent Addition: Stir the mixture to obtain a suspension. From the dropping funnel, add phosphorus oxychloride (137.5 mL, 1.5 mol) dropwise over 30 minutes. The addition is exothermic, and the temperature of the mixture will rise.

- Following the addition of phosphorus oxychloride, add ethyl 2-chloroacetoacetate (181.05 g, 1.1 mol) dropwise over 30 minutes.
- Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (2 kg) with vigorous stirring.
- Extraction: Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
- Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) followed by brine (500 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-2-phenyloxazole-4-carboxylate as an oil, which may solidify upon standing.

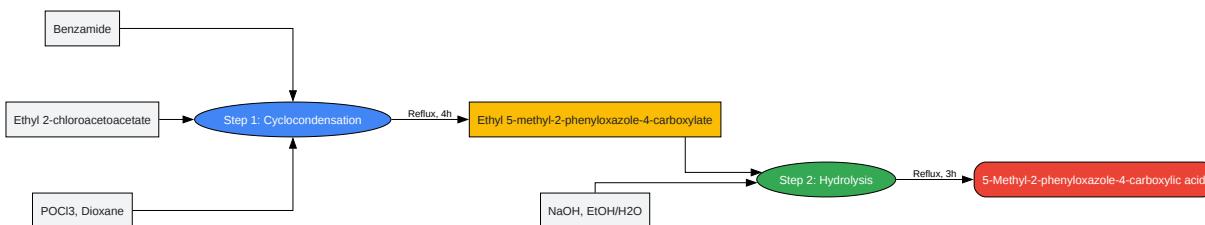
Step 2: Hydrolysis to 5-Methyl-2-phenyloxazole-4-carboxylic acid

- Reaction Setup: In a 3 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 5-methyl-2-phenyloxazole-4-carboxylate (200 g, 0.86 mol) in ethanol (800 mL).
- Hydrolysis: Add a solution of sodium hydroxide (104 g, 2.6 mol) in water (800 mL) to the flask.
- Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the disappearance of the starting material by TLC.
- Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Acidification: Dilute the remaining aqueous solution with water (1 L) and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white

precipitate will form.

- Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the precipitate by vacuum filtration.
- Washing and Drying: Wash the solid with cold water (3 x 200 mL) and dry under vacuum at 50 °C to afford **5-Methyl-2-phenyloxazole-4-carboxylic acid** as a white solid.

Visualization of the Synthetic Workflow



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Caption: Synthetic workflow for the two-step synthesis of **5-Methyl-2-phenyloxazole-4-carboxylic acid**.

Conclusion

The described two-step synthesis provides an effective and scalable method for the production of **5-Methyl-2-phenyloxazole-4-carboxylic acid**. The procedure utilizes readily available starting materials and reagents, and the reaction conditions are amenable to large-scale production. The final product is obtained in high yield and purity, making this protocol highly valuable for researchers and professionals in the field of drug discovery and development.

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